3-(3-Thiophen-2-ylprop-2-enoylamino)benzoic acid
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Overview
Description
3-(3-Thiophen-2-ylprop-2-enoylamino)benzoic acid is a compound that features a thiophene ring and a benzoic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Thiophen-2-ylprop-2-enoylamino)benzoic acid typically involves the condensation of thiophene derivatives with benzoic acid derivatives. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-Thiophen-2-ylprop-2-enoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can lead to the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can produce thiophene sulfoxides or sulfones, while substitution reactions can yield various halogenated thiophene derivatives .
Scientific Research Applications
3-(3-Thiophen-2-ylprop-2-enoylamino)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-(3-Thiophen-2-ylprop-2-enoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives are known to interact with voltage-gated sodium channels, which can modulate neuronal activity and provide analgesic effects . Additionally, the compound may inhibit specific enzymes or receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
3-(3-Thiophen-2-ylprop-2-enoylamino)benzoic acid is unique due to its specific combination of a thiophene ring and a benzoic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11NO3S |
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Molecular Weight |
273.31 g/mol |
IUPAC Name |
3-(3-thiophen-2-ylprop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C14H11NO3S/c16-13(7-6-12-5-2-8-19-12)15-11-4-1-3-10(9-11)14(17)18/h1-9H,(H,15,16)(H,17,18) |
InChI Key |
JVCINOIZWQAEQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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